(2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid
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Overview
Description
(2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid is a synthetic organic compound that features an indole moiety, a bromo substituent, and an acylated amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid typically involves several key steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Bromination: The indole is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.
Acylation: The brominated indole undergoes acylation with an acyl chloride or anhydride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.
Substitution: Sodium alkoxides or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives or dehalogenated products.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
Medically, this compound has potential applications as a lead compound in drug discovery. Its indole core is a common motif in many pharmaceuticals, and modifications to its structure could yield new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The bromo substituent and acylated amino group can enhance binding affinity and selectivity, leading to more potent and specific effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-{[(4-chloro-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid
- (2R)-{[(4-fluoro-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid
- (2R)-{[(4-methyl-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid
Uniqueness
Compared to its analogs, (2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid is unique due to the presence of the bromo substituent, which can significantly influence its chemical reactivity and biological activity. The bromo group can participate in halogen bonding, enhancing interactions with biological targets and potentially leading to improved pharmacological properties.
Properties
Molecular Formula |
C18H15BrN2O3 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
(2R)-2-[[2-(4-bromoindol-1-yl)acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C18H15BrN2O3/c19-14-7-4-8-15-13(14)9-10-21(15)11-16(22)20-17(18(23)24)12-5-2-1-3-6-12/h1-10,17H,11H2,(H,20,22)(H,23,24)/t17-/m1/s1 |
InChI Key |
ZRWJEFAKKFSCNA-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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